molecular formula C15H19N3O2 B2586601 N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 952999-45-0

N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2586601
CAS No.: 952999-45-0
M. Wt: 273.336
InChI Key: LXPJJZFACUZUCA-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a 1,2-oxazole (isoxazole) ring, a five-membered heterocycle recognized as a privileged scaffold in drug discovery . Heterocycles like isoxazole are frequently employed in the design of bioactive molecules because they can significantly influence a compound's physicochemical properties, biological activity, potency, and pharmacokinetic profile . The structure also features a phenyl-substituted heterocycle and an acetamide side chain with a dimethylaminoethyl group, a motif present in various pharmacologically active compounds. As with many such complex molecules, this acetamide derivative may serve as a key intermediate or building block for synthesizing novel compounds for biological screening. It is intended for use in laboratory research applications only. This product is labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The specific mechanism of action, research applications, and physicochemical data for this compound are not currently widely reported in the scientific literature, and researchers are strongly advised to conduct their own characterization and safety assessments.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-18(2)9-8-16-15(19)11-13-10-14(20-17-13)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPJJZFACUZUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 2-(dimethylamino)ethylamine with 2-(5-phenyl-1,2-oxazol-3-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pharmacological Potential

  • Kinase Inhibition: ’s compound (PI4KB inhibitor) shares the dimethylaminoethyl group with the target, implying that this moiety may facilitate interactions with kinase ATP-binding pockets. The phenyl-oxazole core could further enhance target affinity via aromatic interactions .
  • Anti-Exudative Activity: Acetamide derivatives in demonstrated anti-exudative effects comparable to diclofenac sodium. While the target compound lacks a triazole or sulfanyl group, its oxazole ring may similarly modulate inflammatory pathways .

Biological Activity

N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic compound that has emerged as a subject of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure combining a dimethylaminoethyl group with a 5-phenyl-1,2-oxazole moiety. Its molecular weight is approximately 272.35 g/mol, and it can be classified as an amide derivative. The presence of the oxazole ring suggests potential interactions with various biological targets, which are crucial for its pharmacological activity.

PropertyValue
Molecular FormulaC15H18N2O
Molecular Weight272.35 g/mol
StructureChemical Structure
ClassificationAmide, Heterocyclic

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance:

  • Cell Line : K562 (Chronic Myeloid Leukemia)
    • IC50 : 67 nM
    • Mechanism : Induction of apoptosis through caspase activation.

These results indicate that the compound may serve as a potential lead in developing new anticancer agents.

Antimicrobial Activity

Research also indicates that this compound possesses antimicrobial properties. It has shown moderate to good activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Bacillus subtilis4.69 µM

These findings suggest that this compound could be explored further for its potential use in treating bacterial infections.

Case Studies and Research Findings

  • Study on Cancer Cell Lines :
    • A study conducted on various cancer cell lines demonstrated the compound's efficacy in inhibiting cell growth and inducing apoptosis, highlighting its potential as an anticancer agent.
  • Antimicrobial Efficacy :
    • Another research project evaluated the compound against several Gram-positive and Gram-negative bacteria, confirming its broad-spectrum antimicrobial activity.
  • Pharmacokinetics :
    • Ongoing studies are assessing the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

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